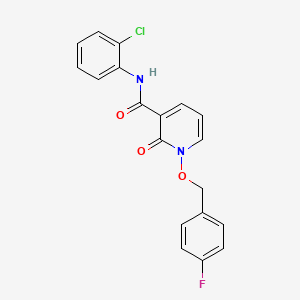

N-(2-chlorophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 868678-07-3

Cat. No.: VC4605002

Molecular Formula: C19H14ClFN2O3

Molecular Weight: 372.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868678-07-3 |

|---|---|

| Molecular Formula | C19H14ClFN2O3 |

| Molecular Weight | 372.78 |

| IUPAC Name | N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C19H14ClFN2O3/c20-16-5-1-2-6-17(16)22-18(24)15-4-3-11-23(19(15)25)26-12-13-7-9-14(21)10-8-13/h1-11H,12H2,(H,22,24) |

| Standard InChI Key | CSOXGRHVVAJZGM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)Cl |

Introduction

Structural Features:

-

Core Framework: A dihydropyridine ring fused with a carboxamide group.

-

Substituents:

-

A 2-chlorophenyl group attached to the nitrogen atom.

-

A 4-fluorobenzyl ether group linked to the oxygen atom.

-

-

Functional Groups:

-

Amide (-CONH-) group.

-

Ether (-O-) linkage.

-

Halogen substitutions (chlorine and fluorine).

-

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

-

Formation of the Dihydropyridine Core:

-

Starting with a pyridine derivative, functionalized through condensation reactions involving β-ketoesters and ammonia derivatives.

-

-

Introduction of Substituents:

-

Chlorination at the phenyl group using chlorinating agents like thionyl chloride or phosphorus oxychloride.

-

Fluorobenzylation via nucleophilic substitution or etherification using 4-fluorobenzyl alcohol and appropriate catalysts.

-

-

Amidation Reaction:

-

Coupling the dihydropyridine intermediate with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the carboxamide group.

-

Potential Applications:

-

Pharmacological Activity:

-

Dihydropyridine derivatives are well-known for their role as calcium channel blockers (e.g., nifedipine). This compound may exhibit similar properties, depending on receptor binding studies.

-

The presence of halogen groups (chlorine and fluorine) often enhances lipophilicity and bioavailability, making it a candidate for drug development.

-

-

Antimicrobial and Anticancer Potential:

-

Structural analogs have shown antimicrobial activity against Gram-positive and Gram-negative bacteria as well as anticancer activity through inhibition of enzymes like topoisomerase or kinases.

-

-

Molecular Docking Studies:

-

In silico docking studies could reveal interactions with specific protein targets, such as ion channels or enzymes involved in oxidative stress pathways.

-

Mechanism of Action:

While specific data for this compound is unavailable, dihydropyridines generally act by modulating ion channels or inhibiting enzymes critical to cellular metabolism.

Analytical Characterization

The structure and purity of the compound can be confirmed using advanced analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen and carbon environments in the molecule (e.g., , ). |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detects functional groups (amide C=O stretch, aromatic C-H bending). |

| X-Ray Crystallography | Determines precise molecular geometry in crystalline form. |

Comparative Analysis with Related Compounds

To better understand its significance, here is a comparison with similar compounds:

Future Research Directions

To fully explore the potential of N-(2-chlorophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide:

-

Conduct detailed pharmacological studies to evaluate its efficacy as a calcium channel blocker or enzyme inhibitor.

-

Perform cytotoxicity assays on cancer cell lines to assess its therapeutic index.

-

Investigate its antimicrobial spectrum against resistant bacterial strains.

-

Explore structural modifications to enhance bioactivity while minimizing toxicity.

This compound represents an exciting area for further research due to its structural complexity and potential applications in medicinal chemistry fields like oncology and antimicrobial therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume